4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been found to interact with various proteins and enzymes, contributing to their biological activity .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Compounds with similar structures have been found to interact with the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to promote cell proliferation and survival .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in cellular metabolism, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and influencing downstream biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been shown to impact the proliferation and apoptosis of certain cell lines, indicating its potential role in regulating cell growth and death . Additionally, it may affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell survival. At higher doses, it may induce toxic or adverse effects, including cell death or organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It may influence the levels of specific metabolites by modulating the activity of key enzymes in these pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its overall efficacy and potential side effects, making it important to study these processes in detail.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyrimidine core. One common method involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. For instance, the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrimidine or pyrrolidine rings.
Scientific Research Applications
4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects in various diseases, such as cancer and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:
- 4-(Pyrrolidin-1-yl)pyrimidine
- 2-(Pyrrolidin-1-yl)pyrimidine
- Pyrrolidin-3-yl-pyrimidine derivatives
Uniqueness
4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolidine ring with a pyrimidine core allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c9-8-11-4-2-7(12-8)6-1-3-10-5-6;;/h2,4,6,10H,1,3,5H2,(H2,9,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNNDOFLTZTALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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